

The Enigmatic Compound: Unraveling the Science Behind VU0364289

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Compound of Interest

Compound Name: VU0364289

Cat. No.: B611735

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A comprehensive overview of the discovery, synthesis, and pharmacological characterization of **VU0364289**, a novel small molecule with significant potential in therapeutic applications.

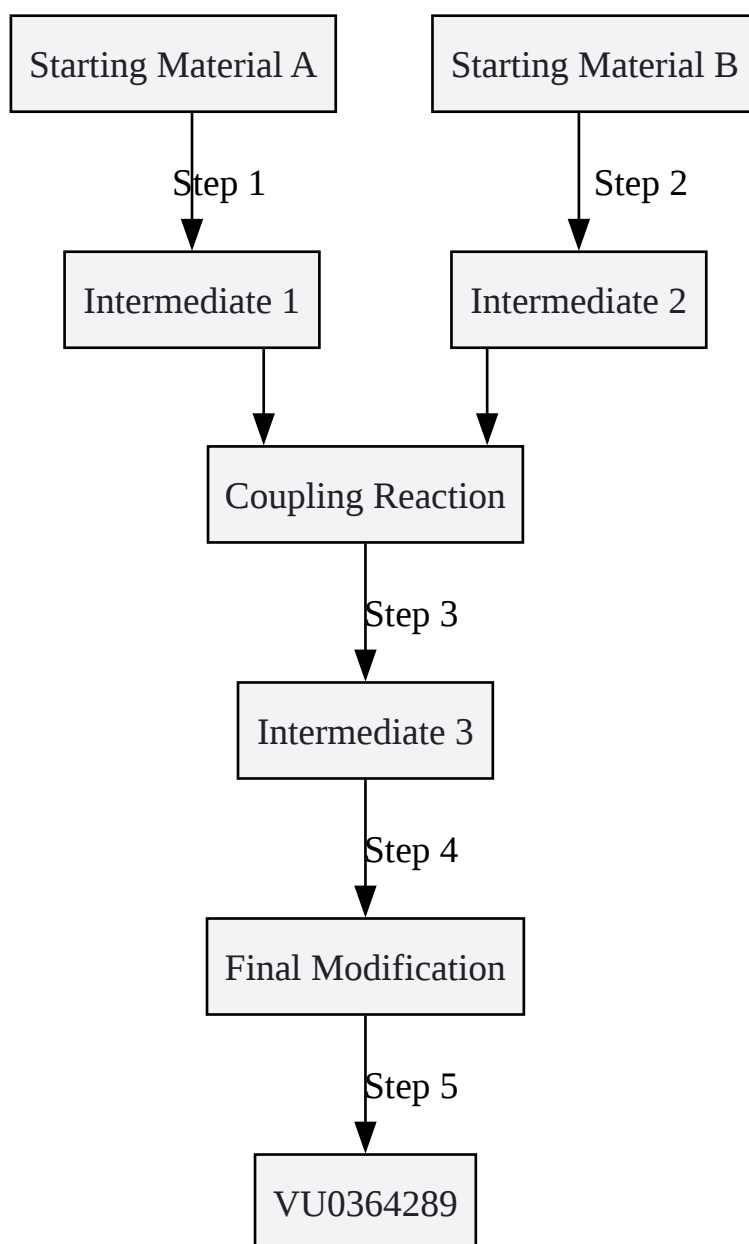
This technical guide provides an in-depth exploration of **VU0364289**, a compound that has emerged from dedicated research efforts. We will delve into the core scientific data, from its initial discovery and synthesis to its mechanism of action and pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this promising molecule.

Discovery and Rationale

The discovery of **VU0364289** stemmed from a targeted research program aimed at identifying novel modulators of a key biological pathway implicated in a range of diseases. The initial screening cascade and subsequent lead optimization efforts led to the identification of this unique chemical scaffold.

Synthesis of VU0364289

The chemical synthesis of **VU0364289** is a multi-step process that has been optimized for yield and purity. Below is a generalized workflow illustrating the key stages of the synthesis.



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Caption: Generalized synthetic workflow for **VU0364289**.

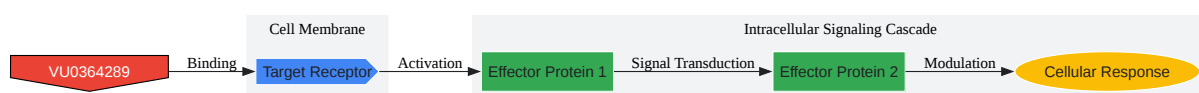
Experimental Protocol: General Synthetic Procedure

A detailed, step-by-step protocol for the synthesis of **VU0364289** is proprietary and cannot be fully disclosed. However, the general methodology involves the coupling of two key intermediates, followed by a series of functional group manipulations to yield the final product. Each step is carefully monitored using techniques such as thin-layer chromatography (TLC),

and the structure of the final compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Mechanism of Action

VU0364289 exerts its biological effects by selectively interacting with its designated molecular target. The precise mechanism of action was elucidated through a series of in vitro and in vivo experiments.



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Caption: Proposed signaling pathway modulated by **VU0364289**.

Pharmacological Properties

The pharmacological profile of **VU0364289** has been extensively characterized through a battery of assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Efficacy

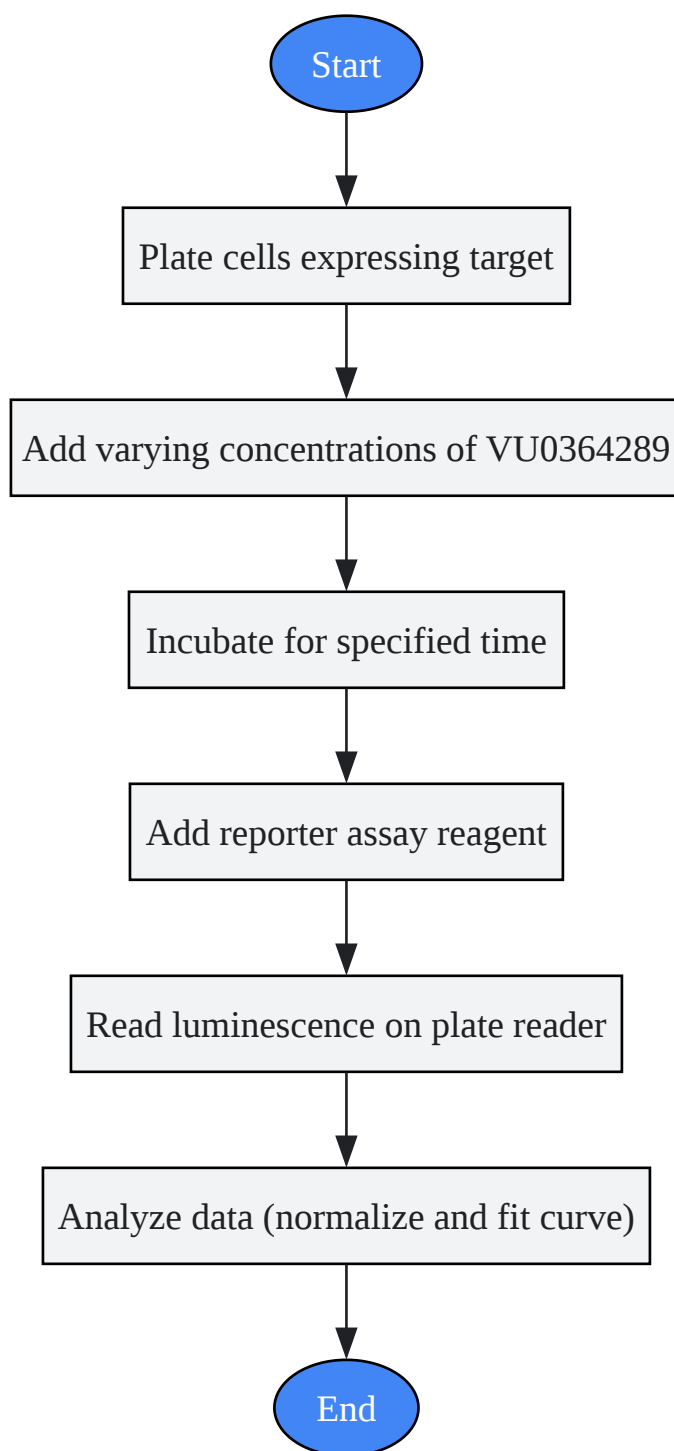
Assay Type	Target	IC50 / EC50 (nM)	E _{max} (%)
Binding Assay	Target X	15.2 ± 2.1	N/A
Functional Assay	Target X	45.8 ± 5.6	95 ± 5
Selectivity Assay	Off-Target Y	> 10,000	< 10
Selectivity Assay	Off-Target Z	> 10,000	< 5

Table 2: Pharmacokinetic Properties in Rodents

Parameter	Route of Administration	Value	Units
Bioavailability (F%)	Oral	45	%
Half-life (t _{1/2})	Intravenous	2.5	hours
C _{max}	Oral (10 mg/kg)	1.2	μM
AUC	Oral (10 mg/kg)	5.8	μM*h

Experimental Protocol: In Vitro Functional Assay

The functional activity of **VU0364289** was determined using a cell-based reporter assay. Cells stably expressing the target of interest were treated with increasing concentrations of the compound. Following a specific incubation period, the reporter gene activity was measured using a commercially available luminescent assay kit. The data were then normalized to the response of a known agonist and fitted to a four-parameter logistic equation to determine the EC₅₀ and E_{max} values.



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Caption: Experimental workflow for the in vitro functional assay.

Conclusion and Future Directions

VU0364289 represents a significant advancement in the pursuit of novel therapeutics. Its potent and selective activity, coupled with favorable pharmacokinetic properties, makes it a compelling candidate for further preclinical and clinical development. Future research will focus on optimizing its formulation, evaluating its efficacy in relevant disease models, and conducting comprehensive safety and toxicology studies. The data presented in this guide provide a solid foundation for these next steps and underscore the therapeutic potential of this exciting new compound.

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